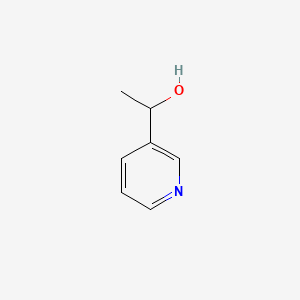

3-(1-Hydroxyethyl)pyridine

Overview

Description

3-(1-Hydroxyethyl)pyridine (CAS 4754-27-2) is a pyridine derivative with a hydroxyl group attached to the ethyl chain at the 3-position of the pyridine ring. Its molecular formula is C₇H₉NO, and it has a molecular weight of 123.15 g/mol . Synonyms include 1-(Pyridin-3-yl)ethanol and this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxyethyl)pyridine typically involves the reaction of pyridine with ethylene oxide under acidic or basic conditions. Another method includes the reduction of 3-acetylpyridine using sodium borohydride or lithium aluminum hydride to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 3-acetylpyridine. This method is preferred due to its efficiency and scalability .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 3-acetylpyridine.

Reduction: The compound can be reduced to 3-ethylpyridine using strong reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: 3-Acetylpyridine.

Reduction: 3-Ethylpyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research has indicated that 3-(1-Hydroxyethyl)pyridine derivatives can exhibit significant anticancer properties. A study demonstrated that certain derivatives showed potent activity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

2. Phosphodiesterase Inhibition

Recent findings suggest that compounds related to this compound may act as selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 inhibitors have therapeutic implications in treating conditions such as overactive bladder and asthma by modulating cyclic nucleotide levels .

3. Neuroprotective Effects

this compound has been studied for its neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in neurodegenerative diseases .

Industrial Applications

1. Synthesis of Other Compounds

this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are utilized in the production of more complex heterocyclic compounds which are essential in drug development .

2. Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for the detection and quantification of other substances due to its unique spectral properties. It can be employed in chromatographic techniques for separating complex mixtures .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Properties

A study published in the Bulletin of the Chemical Society of Ethiopia investigated the anticancer potential of various pyridine derivatives, including this compound. The results indicated that specific derivatives exhibited cytotoxic effects on breast cancer cells, highlighting their potential role in cancer therapy .

Case Study 2: PDE4 Inhibition

In a mouse model study for overactive bladder, researchers administered a compound derived from this compound alongside tadalafil. The results showed a significant reduction in urination frequency, suggesting its efficacy as a PDE4 inhibitor .

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethyl)pyridine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The hydroxyethyl group allows for hydrogen bonding, which can enhance its binding affinity to biological targets .

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Pyridines

The position of the hydroxyethyl group on the pyridine ring significantly influences physicochemical properties. For example:

- Positional isomers often exhibit differences in solubility and reactivity due to electronic effects from the pyridine nitrogen.

Hydroxyl Group Position on the Ethyl Chain

- 3-(2-Hydroxyethyl)pyridine (CAS 6293-56-7): Here, the hydroxyl group is on the second carbon of the ethyl chain. This structural variation impacts hydrogen bonding and polarity. While direct solubility data for 3-(1-Hydroxyethyl)pyridine is unavailable, 3-(2-Hydroxyethyl)pyridine has a molecular weight of 139.16 g/mol and likely higher water solubility compared to its 1-hydroxyethyl counterpart due to the hydroxyl’s proximity to the pyridine ring .

Functional Group Variations

- 3-Acetylpyridine (CAS 350-03-8): Replacing the hydroxyl group with a ketone (acetyl) eliminates hydrogen-bonding capacity, reducing water solubility. 3-Acetylpyridine has a vapor pressure of 0.00086 mm Hg @ 20°C and a log Kow of 2.12 , indicating moderate lipophilicity . In contrast, the hydroxyl group in this compound enhances hydrophilicity, though exact solubility data requires further study.

Structural Analogues with Heterocyclic Modifications

- 2-(3-Pentenyl)pyridine (CAS 2057-43-4): This compound features a pentenyl chain instead of a hydroxyethyl group. With a molecular weight of 147.22 g/mol and higher log Kow (3.24 ), it is more lipophilic than this compound . Such analogues highlight how alkyl chain length and functional groups dictate applications in drug design or material science.

Biological Activity

3-(1-Hydroxyethyl)pyridine, identified by the CAS number 4754-27-2, is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications related to neurological disorders and as an inhibitor of phosphodiesterase 4 (PDE4). This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a levorotatory white solid. Its structure allows it to participate in various biochemical reactions, influencing enzyme and protein activities, which are crucial for its therapeutic effects .

Biological Activity

1. Neurological Effects:

Research indicates that this compound may have neuroprotective properties. It is being investigated for its potential to mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

2. PDE4 Inhibition:

One of the most significant biological activities of this compound is its role as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is implicated in various conditions, including asthma and overactive bladder. Inhibiting PDE4 can lead to increased levels of cyclic AMP (cAMP), which has anti-inflammatory effects and may alleviate symptoms associated with these conditions .

The mechanisms through which this compound exerts its effects include:

- cAMP Modulation: By inhibiting PDE4, the compound increases intracellular cAMP levels, leading to various downstream effects such as reduced inflammation and smooth muscle relaxation.

- Neurotransmitter Regulation: It may enhance the release or action of neurotransmitters, contributing to its potential neuroprotective effects .

Table 1: Summary of Biological Activities

Case Studies

-

Animal Studies on Neuroprotection:

In a series of animal studies, this compound was administered to models of neurodegeneration. The results indicated a significant reduction in neuronal death and improved cognitive function compared to control groups . -

Clinical Implications in Overactive Bladder:

A clinical trial evaluating the efficacy of PDE4 inhibitors, including this compound, demonstrated a marked improvement in urinary frequency and urgency among participants suffering from overactive bladder syndrome .

Toxicological Profile

While the compound exhibits promising biological activities, it is essential to consider its safety profile. Long-term exposure studies suggest that it does not produce chronic adverse effects under regulated conditions; however, it may cause irritation upon contact with skin or eyes .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 3-(1-Hydroxyethyl)pyridine, and how do they elucidate its structural properties?

- Methodological Answer : The compound can be characterized using FT-IR and Raman spectroscopy to identify functional groups like the hydroxyl (-OH) and pyridine ring vibrations. FT-IR peaks in the range of 3200–3600 cm⁻¹ confirm hydroxyl stretching, while Raman bands near 1000–1600 cm⁻¹ correspond to pyridine ring modes . Thermogravimetric analysis (TGA) assesses thermal stability, revealing decomposition temperatures and hydration states. For structural confirmation, single-crystal X-ray diffraction provides bond lengths and angles, though crystallization conditions must be optimized to avoid hydrate formation .

Q. What synthetic routes are effective for laboratory-scale preparation of this compound?

- Methodological Answer : A common method involves oxidation of 1-(pyridin-3-yl)ethanol using chromium trioxide (CrO₃) in dichloromethane (DCM) with pyridine as a base. This yields the target compound with ~45% efficiency after distillation . Alternative routes include catalytic hydrogenation or borohydride reduction of ketone precursors. Key parameters:

| Reagent/Condition | Role | Optimization Tips |

|---|---|---|

| CrO₃ in DCM | Oxidizing agent | Use stoichiometric pyridine to stabilize intermediates and prevent over-oxidation |

| Pd/C under H₂ | Reduction | Monitor reaction progress via TLC to avoid byproducts |

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer : Follow irritant (Xi) hazard protocols : Use gloves (nitrile), goggles, and lab coats. In case of skin contact, rinse immediately with water. For spills, neutralize with inert absorbents and dispose as hazardous waste. Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can oxidation conditions for synthesizing this compound be optimized to minimize side reactions?

- Methodological Answer : Side reactions (e.g., over-oxidation to carboxylic acids) are mitigated by:

- Controlled stoichiometry : Use 1:1 molar ratios of CrO₃ to substrate.

- Low temperatures : Conduct reactions at 0–5°C to slow radical pathways.

- Solvent selection : Polar aprotic solvents (e.g., DCM) reduce unwanted hydration .

Post-reaction, purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from dimers or oxidized byproducts.

Q. What computational methods are suitable for modeling the electronic structure of this compound and its metal complexes?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to metal ions like Cu²⁺. For metal complexes, EPR spectroscopy paired with multireference CASSCF calculations resolves ligand field splitting and spin states . Validate models against experimental UV-Vis and magnetic susceptibility data.

Q. How can structural contradictions in spectral data (e.g., NMR vs. XRD) for this compound derivatives be resolved?

- Methodological Answer : Discrepancies arise from dynamic effects (e.g., tautomerism in solution). Strategies include:

- Variable-temperature NMR : Identify equilibrium shifts between hydroxyl and keto forms.

- Solid-state NMR : Compare with XRD data to distinguish static vs. dynamic disorder.

- DFT-MD simulations : Model solvent effects on conformational preferences .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents at the pyridine C-5 position to modulate electron density and hydrogen-bonding capacity. For example, chloro or methoxy groups enhance antimicrobial activity by increasing lipophilicity .

- Click chemistry : Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to improve binding to biological targets (e.g., enzymes) .

Properties

IUPAC Name |

1-pyridin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDUEBURHKSKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909829 | |

| Record name | 1-(Pyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4754-27-2, 10593-35-8 | |

| Record name | α-Methyl-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4754-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Pyridyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinemethanol, alpha-methyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4754-27-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylpyridine-3-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-PYRIDYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6E9JKE977 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.